Cas no 119446-00-3 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI))
![5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI) structure](https://it.kuujia.com/scimg/cas/119446-00-3x500.png)
119446-00-3 structure
Nome del prodotto:5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI)
5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI)
- 3-Ethyl-3,4,5,10-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1 -tetracenyl 2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranos ide
- yellamycin A
- 3-ethyl-3,4,5,10-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranoside
- 5,12-Naphthacenedione, 8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-
- (7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7β,8α-tetrahydroxy-10α-[3-(dimethylamino)-2,3,6-trideoxy-α-L-lyxo-hexopyranosyloxy]-5,12-naphthacenedione
- (7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7β,8α-tetrahydroxy-10α-[[3-(dimethylamino)-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione
- DTXSID50922965
- 3-Ethyl-3,4,5,10-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)hexopyranoside
- 119446-00-3
- 7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- CHEBI:224499
- Antibiotic Y 262-3
-
- Inchi: InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
- Chiave InChI: PUUPGXQPWDWTPH-GTPODGLVSA-N
- Sorrisi: CC(CCC[C@H]([C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)OC(C(C)C)=O)C)C
Proprietà calcolate
- Massa esatta: 527.215532
- Massa monoisotopica: 527.215532
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 38
- Conta legami ruotabili: 4
- Complessità: 915
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 157
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.49
- Punto di ebollizione: 766.4°Cat760mmHg
- Punto di infiammabilità: 417.3°C
- Indice di rifrazione: 1.685
5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI) Letteratura correlata
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
119446-00-3 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8-tetrahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,[7R-(7a,8b,10b)]- (9CI)) Prodotti correlati
- 521-13-1(Cholesteryl N-Butyrate)
- 1182-42-9(Cholesterol Caprylate)
- 1062-96-0(Cholesteryl hexanoate)
- 1183-04-6(Cholesteryl Decanoate)
- 601-34-3(Cholesteryl palmitate)
- 604-33-1(Cholesterol Linoleate)
- 303-43-5(Cholesteryl oleate)
- 604-35-3(Cholesterol 3-Acetate)
- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)
- 1182-66-7(Cholesteryl pelargonate)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
